

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-bromo-2,5-dimethoxybenzaldehyde

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Compound of Interest

Compound Name:	2,5-Dimethoxy-4-methylbenzaldehyde
Cat. No.:	B127970

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Introduction

4-bromo-2,5-dimethoxybenzaldehyde is a versatile synthetic intermediate characterized by a benzene ring substituted with an aldehyde group, two methoxy groups, and a bromine atom. This substitution pattern makes it a valuable precursor in the synthesis of a wide range of organic molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The bromine atom at the C-4 position is susceptible to various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This document provides detailed application notes and experimental protocols for several key nucleophilic substitution reactions of 4-bromo-2,5-dimethoxybenzaldehyde, including reactions with S-, N-, and CN-nucleophiles, as well as palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Thiolates

The electron-withdrawing nature of the aldehyde group, coupled with the activating effect of the methoxy groups, facilitates nucleophilic aromatic substitution (SNAr) on 4-bromo-2,5-dimethoxybenzaldehyde. Thiolates are effective nucleophiles for this transformation, leading to

the formation of 4-alkylthio-2,5-dimethoxybenzaldehydes, which are important intermediates for various pharmacologically active compounds.

Quantitative Data Summary

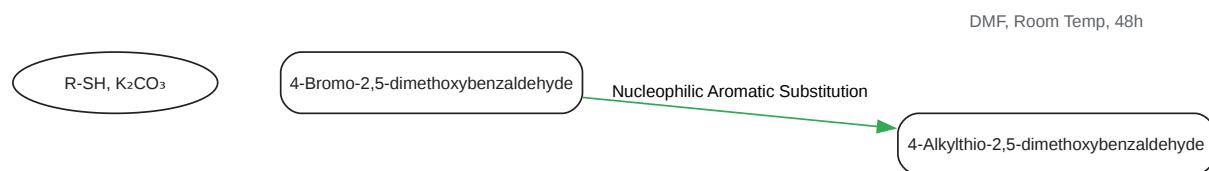
Entry	Nucleophile (R-SH)	Product	Yield (%)	Melting Point (°C)
1	Ethanethiol	4-Ethylthio-2,5-dimethoxybenzaldehyde	Excellent	74-75
2	Propanethiol	4-Propylthio-2,5-dimethoxybenzaldehyde	Excellent	63-64
3	2-Mercaptoethanol	4-(2-Hydroxyethyl)thio-2,5-dimethoxybenzaldehyde	Excellent	102-103

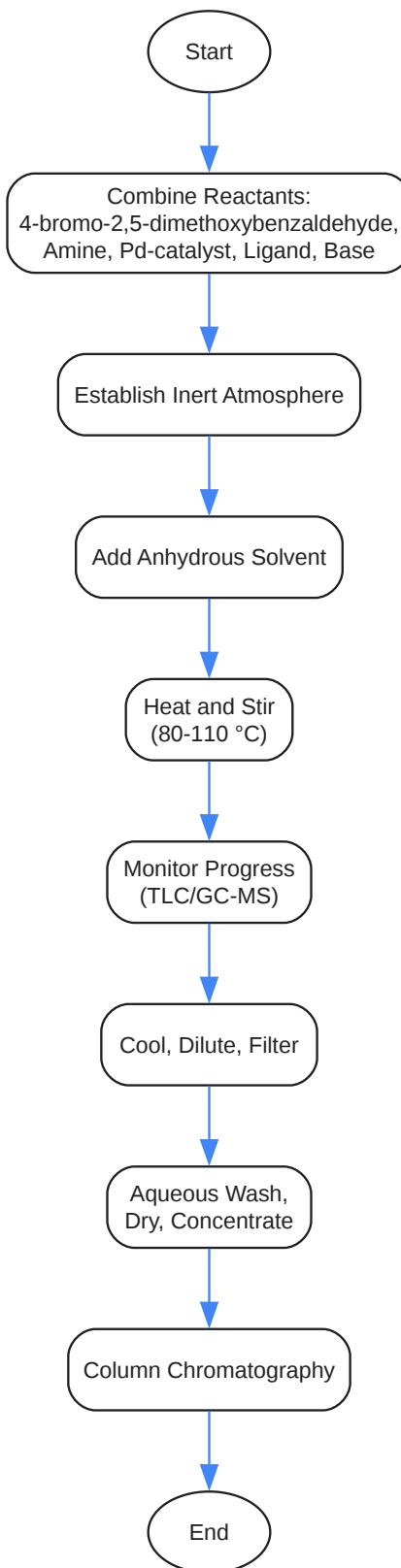
Experimental Protocol: General Procedure for SNAr with Thiols[1]

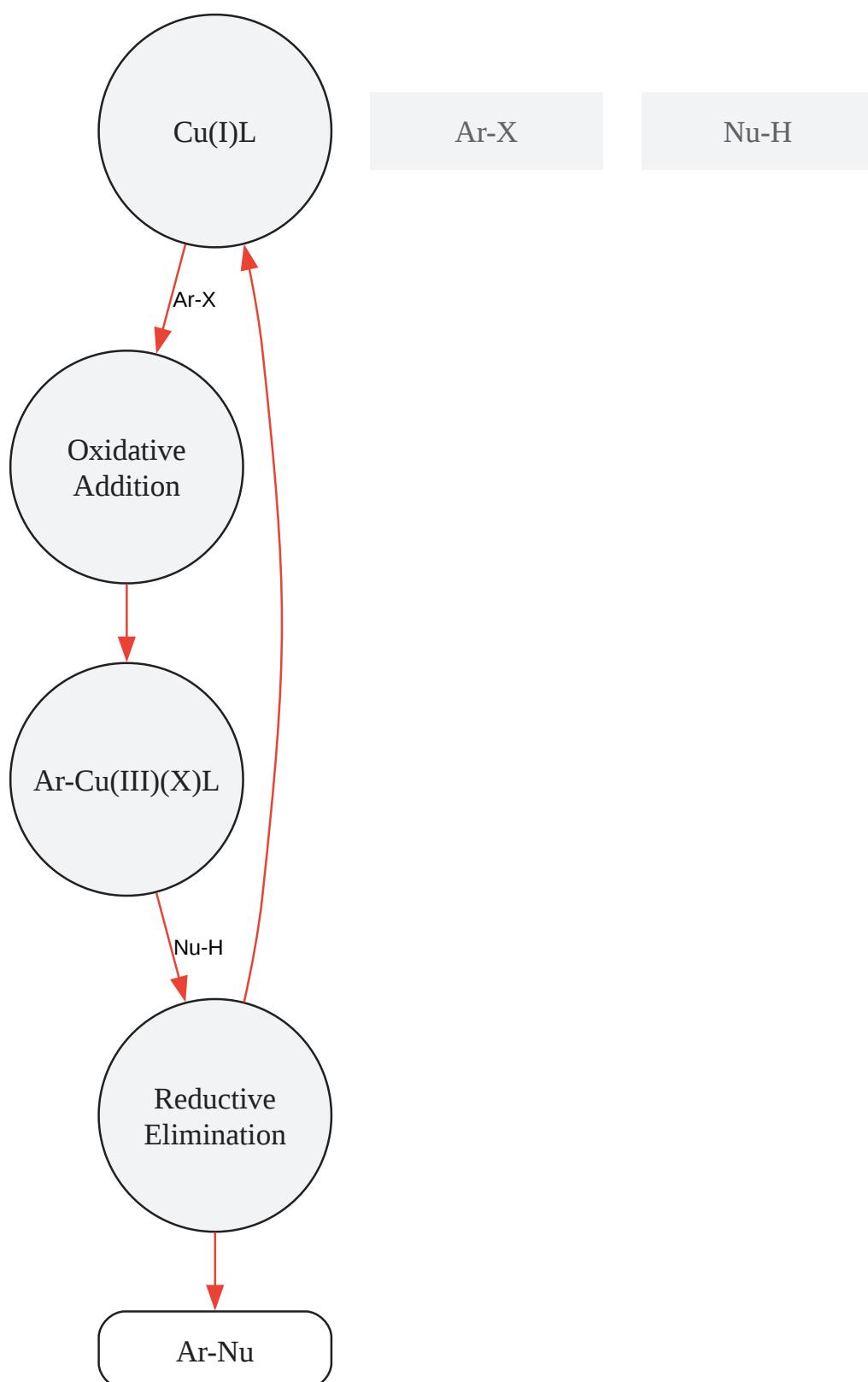
- Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq, e.g., 18.1 g, 74 mmol) in dimethylformamide (DMF, approx. 10 mL per g of starting material).
- Addition of Reagents: Add powdered potassium carbonate (K_2CO_3) (1.0 eq, e.g., 10.2 g, 74 mmol) and the corresponding thiol (2.0 eq, e.g., 148 mmol) to the solution.
- Reaction Conditions: Stir the reaction mixture at room temperature for 48 hours. The reaction is practically complete within this timeframe.
- Work-up: Pour the reaction mixture into a beaker containing ice and water (approx. 100 mL per g of starting material) with vigorous stirring.
- Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and air-dry.

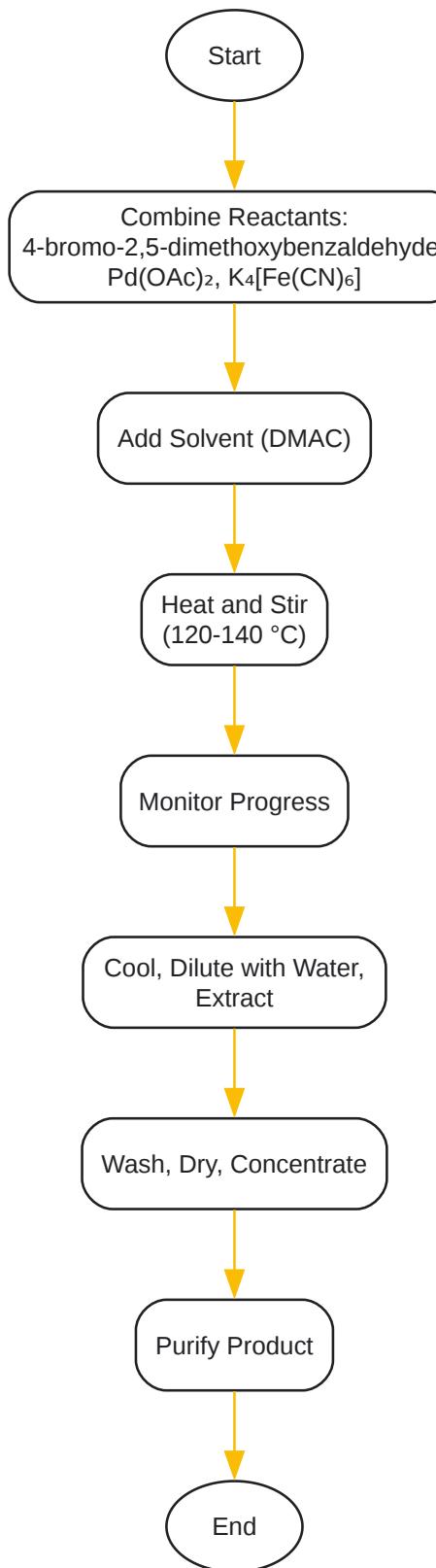
- Purification: Recrystallize the crude product from methanol or a methanol-water mixture to afford the pure 4-alkylthio-2,5-dimethoxybenzaldehyde.

Diagram of SNAr with Thiols







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